molecular formula C11H12O3 B1585007 2-Phenoxyethyl acrylate CAS No. 48145-04-6

2-Phenoxyethyl acrylate

Cat. No.: B1585007
CAS No.: 48145-04-6
M. Wt: 192.21 g/mol
InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N
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Description

2-Phenoxyethyl acrylate is an organic compound with the molecular formula C11H12O3. It is a monofunctional acrylic monomer that can be polymerized by free radicals. This compound is characterized by its low volatility and moderate solubility in water. It is primarily used in ultraviolet and electron beam curing applications, including coatings, inks, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl acrylate can be synthesized through the reaction of 2-phenoxyethanol with acryloyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like benzene, with cuprous chloride acting as a catalyst. The mixture is initially cooled with ice and then allowed to stand at room temperature for 15 hours before being refluxed for 4 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can be polymerized by free radicals to form polymers.

    Addition Reactions: It can participate in addition reactions with nucleophiles.

    Substitution Reactions: It can undergo substitution reactions where the acrylate group is replaced by other functional groups.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile.

    Addition Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Substitution Reactions: Often require catalysts like palladium or copper complexes.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol phenyl ether acrylate: Similar in structure but differs in the length of the ethylene glycol chain.

    2-Hydroxyethyl acrylate: Contains a hydroxyl group instead of a phenoxy group.

    Methyl methacrylate: A widely used monomer with a different ester group.

Uniqueness

2-Phenoxyethyl acrylate is unique due to its phenoxy group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly suitable for applications requiring high-performance materials .

Biological Activity

2-Phenoxyethyl acrylate (PEA) is a monofunctional acrylic monomer with the chemical formula C₁₁H₁₂O₃ and a molecular weight of approximately 192.22 g/mol. It is characterized as a clear, colorless liquid that exhibits moderate solubility in water (525 mg/L at 25°C) and has a boiling point of 132°C. PEA is primarily utilized in the synthesis of polymers and copolymers through free radical polymerization, particularly under ultraviolet (UV) light or electron beams, making it valuable for various industrial applications, including coatings, inks, and adhesives .

The synthesis of this compound typically involves the esterification of acrylic acid with phenoxyethanol, often catalyzed by acid catalysts under controlled temperature conditions. The general reaction can be summarized as follows:

Acrylic Acid+Phenoxyethanol2 Phenoxyethyl Acrylate+Water\text{Acrylic Acid}+\text{Phenoxyethanol}\rightarrow \text{2 Phenoxyethyl Acrylate}+\text{Water}

This reaction can be optimized by varying solvents or modifying reaction parameters to enhance yield and purity.

Skin Sensitization and Toxicity

Research indicates that this compound is a strong skin sensitizer , capable of causing allergic reactions upon contact. While it does not exhibit acute toxicity through oral or dermal routes, it may cause skin and eye irritation upon exposure. Notably, PEA has been classified as potentially harmful to aquatic life due to its persistent effects in the environment .

Biological Effect Observation
Acute ToxicityLow (oral/dermal)
Skin IrritationYes (mild)
Eye IrritationYes (mild)
Skin SensitizationStrong
Environmental ImpactToxic to aquatic organisms

Genotoxicity Concerns

PEA has been nominated for genotoxicity testing programs due to concerns about potential breakdown products, specifically acrylic acid, which may pose risks of genetic damage. However, no conclusive studies have yet established its mutagenic effects .

Environmental Impact

This compound is considered inherently biodegradable , with studies suggesting it is also biodegradable in soil and sediments. It exhibits hydrolytic stability under acidic conditions but is moderately unstable under neutral and basic conditions. Its potential impact on aquatic organisms necessitates careful handling and disposal practices .

Case Study 1: Sensitization Assessment

A study conducted on occupational exposure to PEA highlighted its role as a potent skin sensitizer among workers in industries utilizing this compound. The findings emphasized the need for protective measures to minimize dermal contact .

Case Study 2: Environmental Risk Assessment

An environmental risk assessment revealed that while PEA is biodegradable, its toxicity to aquatic life raises concerns regarding its use in industrial applications. The assessment recommended stringent controls on its use to mitigate environmental risks .

Properties

IUPAC Name

2-phenoxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVINYQDSSQUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56641-05-5, 34962-82-8
Record name Polyethylene glycol phenyl ether acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56641-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxyethyl acrylate homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=34962-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4040715
Record name 2-Phenoxyethyl acrylate
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 2-phenoxyethyl ester
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CAS No.

48145-04-6, 56641-05-5
Record name Phenoxyethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48145-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl acrylate
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Record name 2-phenoxyethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, ethoxylated, esters with acrylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER
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Synthesis routes and methods

Procedure details

In a similar manner, a mixture of 414.5 parts 2-phenoxyethanol, 388 parts methyl acrylate, 141.6 parts heptane, 4.1 parts dimethyltin dichloride, 1.1 parts sodium methoxide (molar ratio 1.09:1), 1.4 parts 4-methoxyphenol and 0.5 parts hydroquinone yielded 524.8 parts (91 percent yield, based on 2-phenoxyethanol) of 2-phenoxyethyl acrylate with a purity of 98.3 percent, containing no detectable tin.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Phenoxyethyl acrylate
2-Phenoxyethyl acrylate
2-Phenoxyethyl acrylate
2-Phenoxyethyl acrylate
2-Phenoxyethyl acrylate
2-Phenoxyethyl acrylate

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